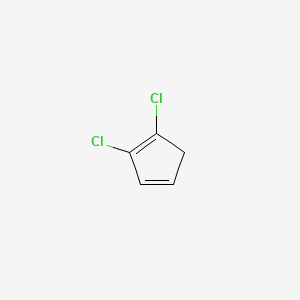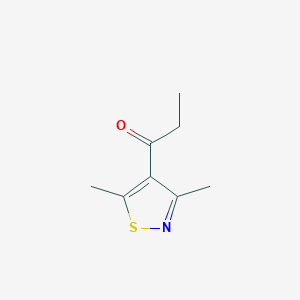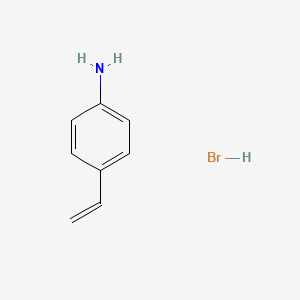
(2H-1,3-Dithiol-2-ylidene)propanedial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2H-1,3-Dithiol-2-ylidene)propanedial is an organic compound characterized by the presence of a dithiolane ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It is often used as a building block in the synthesis of more complex molecules and has applications in various fields including materials science and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2H-1,3-Dithiol-2-ylidene)propanedial can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired dithiolane compound. Common catalysts used in this process include p-toluenesulfonic acid and silica gel .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as yttrium triflate and tungstophosphoric acid have been employed to achieve high selectivity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(2H-1,3-Dithiol-2-ylidene)propanedial undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, OsO4, and chromium trioxide (CrO3).
Reducing agents: H2/Ni, H2/Rh, and sodium borohydride (NaBH4).
Nucleophiles: RLi, RMgX, and enolates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Applications De Recherche Scientifique
(2H-1,3-Dithiol-2-ylidene)propanedial has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2H-1,3-Dithiol-2-ylidene)propanedial involves its ability to form stable complexes with metal ions and its reactivity towards nucleophiles and electrophiles . The compound can act as a chelating agent, forming stable rings with metal ions, which is useful in various catalytic processes . Additionally, its reactivity towards nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanedithiol: Similar in structure but with a shorter carbon chain.
1,2-Propanedithiol: Another dithiol with a different arrangement of sulfur atoms.
Lipoic Acid: Contains a dithiolane ring but with additional functional groups.
Uniqueness
(2H-1,3-Dithiol-2-ylidene)propanedial is unique due to its specific arrangement of sulfur atoms and its ability to form stable thioacetal and dithiane derivatives . This makes it particularly useful in protecting carbonyl compounds and in various synthetic applications .
Propriétés
Numéro CAS |
121733-75-3 |
|---|---|
Formule moléculaire |
C6H4O2S2 |
Poids moléculaire |
172.2 g/mol |
Nom IUPAC |
2-(1,3-dithiol-2-ylidene)propanedial |
InChI |
InChI=1S/C6H4O2S2/c7-3-5(4-8)6-9-1-2-10-6/h1-4H |
Clé InChI |
NZJSFTZSSNTSNR-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C(C=O)C=O)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


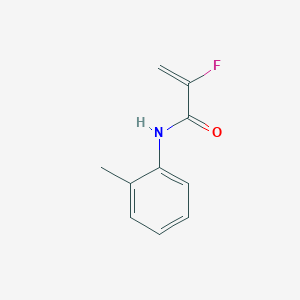
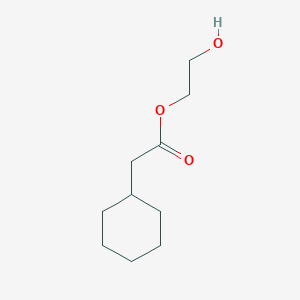
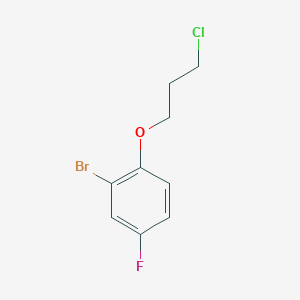
![3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B14305516.png)
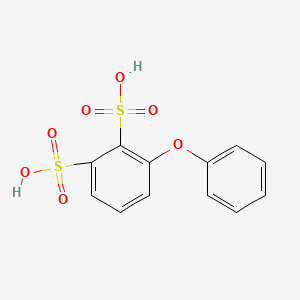
![({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14305531.png)
silane](/img/structure/B14305544.png)


![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diol](/img/structure/B14305555.png)
